

# Introduction: Elucidating the Structure of a Key Pharmaceutical Intermediate

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## Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)indolin-2-one

Cat. No.: B019303

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**4-(2-Hydroxyethyl)indolin-2-one** is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial synthetic intermediate in the preparation of various pharmacologically active molecules, including potent dopamine receptor agonists and protein kinase inhibitors.[1][2] The precise molecular structure and purity of this intermediate are paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data for **4-(2-Hydroxyethyl)indolin-2-one**. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can construct a detailed "fingerprint" of the molecule. This guide moves beyond a simple listing of data points, offering insights into the causality behind experimental choices and the logic of spectral interpretation. The protocols and analyses presented herein are designed to be self-validating, providing a robust framework for the characterization of this and similar molecules.

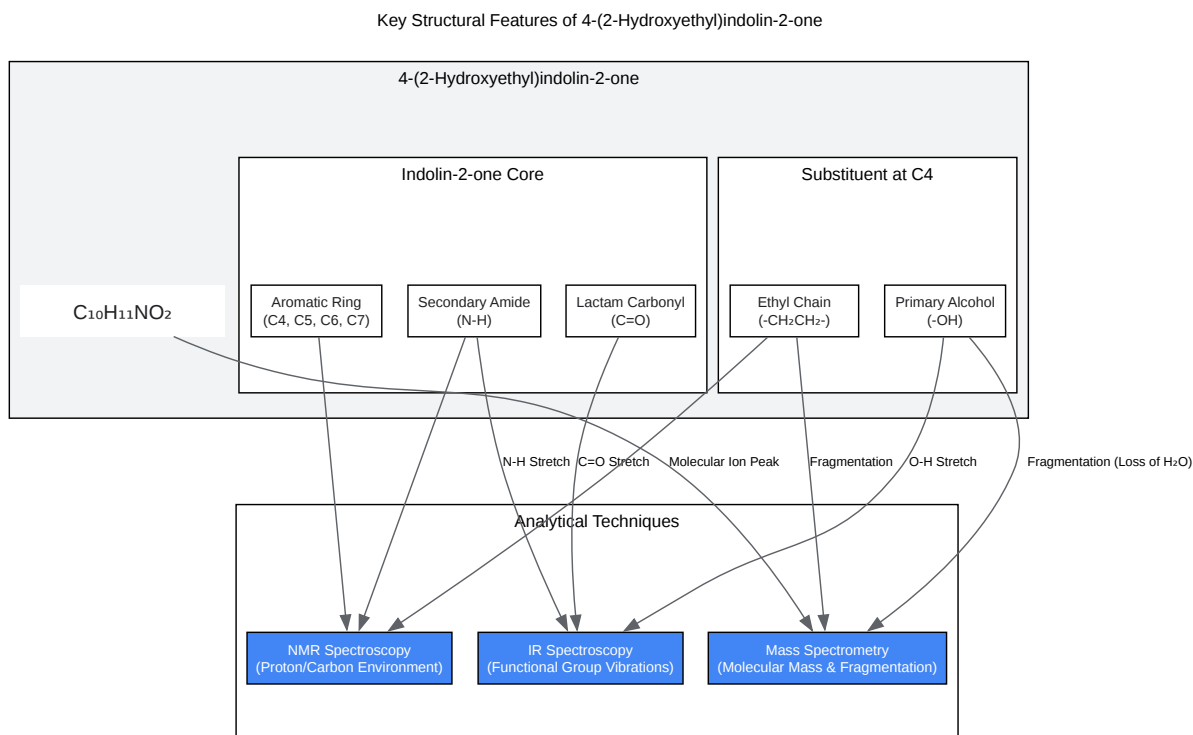
## Molecular Overview and Key Structural Features

Before delving into the spectroscopic data, it is essential to understand the fundamental structure of the molecule.

- Molecular Formula:  $C_{10}H_{11}NO_2$  [3][4]
- Molecular Weight: 177.20 g/mol [3][4][5]

- **Core Structure:** The molecule is built upon an indolin-2-one (also known as oxindole) scaffold. This bicyclic system consists of a benzene ring fused to a five-membered lactam (a cyclic amide) ring.
- **Key Substituent:** A 2-hydroxyethyl group ( $-\text{CH}_2\text{CH}_2\text{OH}$ ) is attached at the C4 position of the benzene ring.

The interplay of these structural features—the aromatic ring, the secondary amide, the carbonyl group, the aliphatic side chain, and the primary alcohol—gives rise to a unique and predictable spectroscopic signature.



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Caption: Interplay of molecular features and the primary spectroscopic techniques used for their characterization.

# Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atoms within the molecule.

## Expert Insight: Why NMR is the Gold Standard

For a molecule like **4-(2-Hydroxyethyl)indolin-2-one**, with distinct aromatic, aliphatic, and exchangeable protons,  $^1\text{H}$  NMR provides a wealth of information. The chemical shifts indicate the electronic environment of each proton, multiplicity reveals the number of neighboring protons, and integration gives the relative number of protons in a given signal.  $^{13}\text{C}$  NMR complements this by confirming the number of unique carbon environments. For absolute certainty, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to definitively map out proton-proton and proton-carbon connectivities, respectively.<sup>[6][7]</sup>

## Predicted $^1\text{H}$ NMR Spectrum (400 MHz, DMSO- $\text{d}_6$ )

Solvent Choice Rationale: DMSO- $\text{d}_6$  is an excellent choice as it effectively solubilizes the compound and, importantly, its residual water peak does not obscure the broad O-H and N-H proton signals, allowing for their clear observation and confirmation via  $\text{D}_2\text{O}$  exchange.

Position	Predicted $\delta$ (ppm)	Multiplicity	Integration	J (Hz)	Assignment Rationale
NH	~10.3	s (broad)	1H	-	Amide proton, deshielded, broad due to quadrupolar relaxation and exchange. Appears at a characteristic downfield shift.
H-7	~7.15	t	1H	~7.8	Aromatic proton, triplet due to coupling with H-5 and H-6.
H-5	~6.80	d	1H	~7.6	Aromatic proton, ortho to H-6, doublet.
H-6	~6.75	d	1H	~7.7	Aromatic proton, ortho to H-5 and H-7, doublet.
OH	~4.7	t	1H	~5.2	Alcohol proton, triplet due to coupling with the adjacent CH <sub>2</sub> . Broadens and

disappears  
upon D<sub>2</sub>O  
addition.

Methylene  
protons  
adjacent to  
the hydroxyl  
group.  
Shifted  
downfield by  
the  
electronegati  
ve oxygen.

-CH<sub>2</sub>-O      ~3.60      q      2H      ~6.5

Methylene  
protons at C3  
of the  
indolinone  
ring. Appear  
as a singlet  
as they have  
no adjacent  
proton  
neighbors.

CH<sub>2</sub>-(C=O)      ~3.45      s      2H      -

Benzylic  
methylene  
protons.  
Triplet due to  
coupling with  
the adjacent -  
CH<sub>2</sub>-O group.

Ar-CH<sub>2</sub>-      ~2.75      t      2H      ~6.5

## Predicted <sup>13</sup>C NMR Spectrum (100 MHz, DMSO-d<sub>6</sub>)

Position	Predicted $\delta$ (ppm)	Assignment Rationale
C=O	~176	Carbonyl carbon of the lactam, highly deshielded.
C-7a	~142	Aromatic quaternary carbon, adjacent to the nitrogen atom.
C-4	~135	Aromatic quaternary carbon bearing the ethyl substituent.
C-3a	~128	Aromatic quaternary carbon at the ring junction.
C-7	~124	Aromatic CH carbon.
C-5	~122	Aromatic CH carbon.
C-6	~109	Aromatic CH carbon, shifted upfield due to the electron-donating effect of the amide nitrogen.
-CH <sub>2</sub> -O	~60	Aliphatic carbon bonded to the electronegative oxygen atom.
CH <sub>2</sub> -(C=O)	~35	Aliphatic carbon at C3 of the indolinone ring.
Ar-CH <sub>2</sub> -	~32	Benzylic carbon of the ethyl side chain.

## Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Accurately weigh ~5-10 mg of **4-(2-Hydroxyethyl)indolin-2-one**.
- **Dissolution:** Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) in a clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

- $^1\text{H}$  NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$ .
- Confirmation (Optional but Recommended):
  - $\text{D}_2\text{O}$  Exchange: Add a drop of  $\text{D}_2\text{O}$  to the NMR tube, shake, and re-acquire the  $^1\text{H}$  spectrum. The signals corresponding to the N-H and O-H protons will diminish or disappear, confirming their assignment.
  - 2D NMR: Acquire COSY and HSQC spectra to confirm  $^1\text{H}$ - $^1\text{H}$  and  $^1\text{H}$ - $^{13}\text{C}$  correlations, respectively.

## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.<sup>[8][9]</sup>

### Expert Insight: The Vibrational Fingerprint

The IR spectrum provides a unique "fingerprint" for a molecule. For **4-(2-Hydroxyethyl)indolin-2-one**, the most prominent and diagnostic peaks will be the broad O-H stretch from the alcohol, the N-H stretch from the amide, and the intense, sharp C=O stretch from the lactam carbonyl.<sup>[10][11]</sup> The presence and position of these bands provide immediate confirmation of the molecule's core structural components. The region below  $1500\text{ cm}^{-1}$ , known as the fingerprint region, contains complex vibrations characteristic of the molecule as a whole.<sup>[9][12]</sup>

### Predicted IR Absorption Bands (ATR-FTIR)



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Expected Intensity/Appearance
3400 - 3200	O-H Stretch	Alcohol	Strong, Broad
~3200	N-H Stretch	Secondary Amide	Medium, Sharp
3100 - 3000	C-H Stretch (sp <sup>2</sup> )	Aromatic Ring	Medium
2950 - 2850	C-H Stretch (sp <sup>3</sup> )	Ethyl Chain	Medium
~1680	C=O Stretch	Amide (Lactam)	Strong, Sharp
1620 - 1580	C=C Stretch	Aromatic Ring	Medium
~1470	C-H Bend	Aliphatic CH <sub>2</sub>	Medium
1350 - 1200	C-O Stretch	Primary Alcohol	Strong
900 - 675	C-H "oop" Bend	Aromatic Ring	Strong (Substitution Pattern)

## Experimental Protocol: FTIR Data Acquisition

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.
- Sample Application: Place a small amount (a few milligrams) of the solid **4-(2-Hydroxyethyl)indolin-2-one** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added and averaged to produce the final spectrum.
- Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance plot.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.<sup>[13]</sup>

## Expert Insight: Piecing the Puzzle Together

In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, knocking one electron off to form a molecular ion ( $M^+$ ).<sup>[14]</sup> The  $m/z$  of this ion directly corresponds to the molecular weight of the compound. This  $M^+$  is often unstable and breaks apart into smaller, charged fragments. The pattern of this fragmentation is reproducible and highly dependent on the molecular structure. For our target molecule, key fragmentations would include the loss of a water molecule from the side chain (a common fragmentation for alcohols) and cleavage of the ethyl group.<sup>[15][16]</sup>

## Predicted Mass Spectrum (Electron Ionization)

- Molecular Ion ( $M^+$ ): The most critical peak will be the molecular ion peak.
  - $m/z$  177: Corresponds to the  $[C_{10}H_{11}NO_2]^+$  ion, confirming the molecular weight.
- Key Fragment Ions:
  - $m/z$  159:  $[M - H_2O]^+$ . This prominent peak results from the loss of a water molecule from the hydroxyethyl side chain.
  - $m/z$  146:  $[M - CH_2OH]^+$ . This corresponds to the cleavage of the C-C bond adjacent to the alcohol (alpha-cleavage), losing a hydroxymethyl radical.
  - $m/z$  133:  $[M - C_2H_4O]^+$ . This could arise from a rearrangement and loss of ethylene oxide.
  - $m/z$  118: Represents the indolinone core after cleavage of the entire side chain.

## Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

- **Instrument Ionization:** Introduce the sample into the mass spectrometer's ion source (e.g., via a direct insertion probe or flow injection). Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- **Mass Analysis:** The generated ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their  $m/z$  ratio.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus  $m/z$ .

## Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from NMR, IR, and MS. Each method provides complementary information that, when combined, leads to an unambiguous structural confirmation.

Caption: A logical workflow for confirming the structure of a synthesized compound using complementary spectroscopic techniques.

This workflow begins with acquiring data from all three core techniques. The IR spectrum first confirms the presence of the essential functional groups. The mass spectrum then verifies the correct molecular weight and provides substructural information through fragmentation. Finally, NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, confirming the precise arrangement and connectivity of atoms. If the data from all three analyses are consistent with the proposed structure of **4-(2-Hydroxyethyl)indolin-2-one**, the identity and purity of the compound can be confirmed with a high degree of confidence.

## Conclusion

The comprehensive spectroscopic characterization of **4-(2-Hydroxyethyl)indolin-2-one** is essential for its use in research and pharmaceutical development. Through the integrated application of NMR, IR, and Mass Spectrometry, a detailed and verifiable structural profile can be established. This guide provides the theoretical predictions, interpretive logic, and practical protocols necessary for researchers to confidently identify and assess the quality of this important synthetic intermediate. The concordance of data across these orthogonal analytical techniques provides the robust, self-validating system required to meet the high standards of scientific integrity in drug discovery.

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